molecular formula C11H21NO3 B14357528 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid CAS No. 90264-94-1

4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid

Cat. No.: B14357528
CAS No.: 90264-94-1
M. Wt: 215.29 g/mol
InChI Key: ZZLKQLPJSLIRJX-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H21NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its unique structure, which includes multiple methyl groups and a hydroxyl group, making it a valuable building block in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid typically involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) to 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) through catalytic hydrogenation in water. The resulting crude solution is then reacted with formaldehyde or paraformaldehyde in at least a 20% molar excess, along with formic acid. The crude product is then separated from the reaction mixture and purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates .

Properties

CAS No.

90264-94-1

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C11H21NO3/c1-9(2)6-11(15,8(13)14)7-10(3,4)12(9)5/h15H,6-7H2,1-5H3,(H,13,14)

InChI Key

ZZLKQLPJSLIRJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)(C(=O)O)O)C

Origin of Product

United States

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